

Statistical analysis of data from experiments involving 2-Isopropoxyethanol

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Compound of Interest

Compound Name: 2-Isopropoxyethanol

Cat. No.: B094787

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2-Isopropoxyethanol: A Comparative Analysis for Laboratory Applications

For researchers, scientists, and drug development professionals, the selection of appropriate solvents and reagents is a critical decision that impacts experimental outcomes, safety, and environmental footprint. This guide provides a comprehensive statistical and performance comparison of **2-Isopropoxyethanol** against relevant alternatives, supported by experimental data and detailed protocols.

2-Isopropoxyethanol, a member of the ethylene glycol ether family, is a colorless liquid with a mild, ethereal odor.[1] It is utilized as a solvent in a variety of applications, including for resins, oils, waxes, and dyes.[2] This guide will delve into its performance characteristics and toxicological profile in comparison to other commonly used laboratory solvents.

Physical and Chemical Properties: A Side-by-Side Comparison

A fundamental understanding of a solvent's physical and chemical properties is essential for its appropriate selection in experimental design. The following table summarizes key properties of **2-Isopropoxyethanol** and compares them with a common alternative, 2-Butoxyethanol.



Property	2-Isopropoxyethanol	2-Butoxyethanol	
CAS Number	109-59-1	111-76-2	
Molecular Formula	C5H12O2	C6H14O2	
Molecular Weight	104.15 g/mol	118.17 g/mol	
Boiling Point	142 °C (288 °F)	171 °C (340 °F)	
Flash Point	44 °C (111 °F)	67 °C (153 °F)	
Density	0.903 g/cm ³	0.902 g/cm ³	
Water Solubility	Soluble	Soluble	

Performance as a Solvent

2-Isopropoxyethanol is recognized for its efficacy as a solvent for a variety of substances, making it a valuable component in formulations for paints, coatings, and cleaners.[2] Its ability to dissolve both polar and non-polar substances is a key characteristic.

While direct head-to-head quantitative performance data in specific applications is limited in publicly available literature, its solvent properties can be inferred from its chemical structure and compared to alternatives. For instance, in paint formulations, the evaporation rate is a critical factor. While a specific evaporation rate for **2-isopropoxyethanol** is not readily available, glycol ethers as a class are known for their slower evaporation rates compared to solvents like acetone, which can be advantageous in coating applications to ensure a smooth film formation.[3]

Toxicological Data Comparison

A critical aspect of solvent selection is its toxicological profile. The following tables summarize acute and sub-acute toxicity data for **2-Isopropoxyethanol**, providing a comparative perspective with 2-Butoxyethanol where data is available.

Acute Toxicity Data



Species	Route	Test	2- Isopropoxyeth anol	2- Butoxyethanol
Rat	Oral	LD50	>2,000 mg/kg	470 mg/kg
Rabbit	Dermal	LD50	~1,445 mg/kg	220 mg/kg

LD50: The dose that is lethal to 50% of the test population.

Sub-Acute Toxicity Data (28-Day Study)

Species	Route	Effect	NOAEL (2- Isopropoxyeth anol)	NOAEL (2- Butoxyethanol)
Rat	Inhalation	Hemolytic Anemia	30 ml/m³	24.6 ppm

NOAEL: No-Observed-Adverse-Effect Level, the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

In Vitro Hemolytic Activity

A key toxicological effect of some glycol ethers is the lysis of red blood cells (hemolysis). On a molar basis, the hemolytic effect of 2-butoxyethanol is approximately twice as strong as that of **2-isopropoxyethanol** in rats.[4]

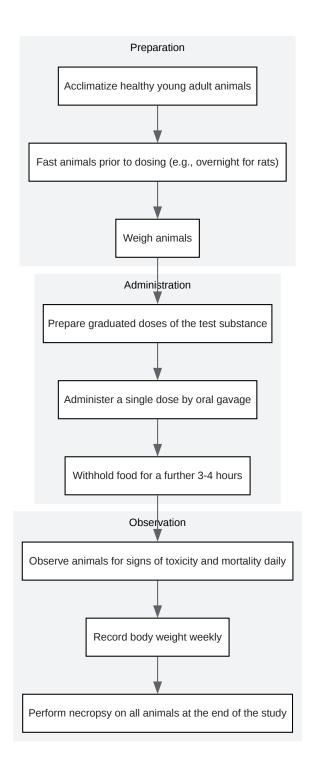
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the data presented.

Acute Oral Toxicity Testing (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.





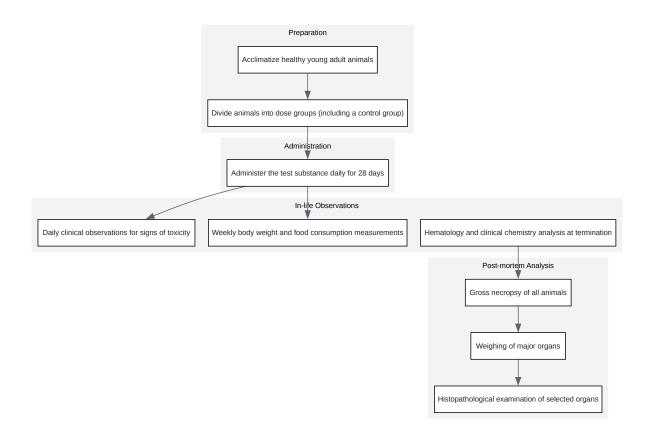
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Acute Oral Toxicity Testing Workflow.

Sub-Acute Oral Toxicity Testing (Based on OECD Guideline 407 - 28-Day Study)



This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.



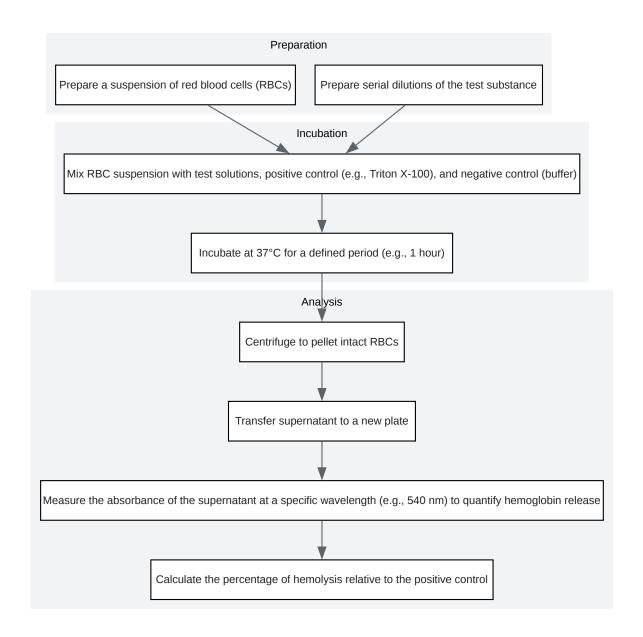
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Sub-Acute Oral Toxicity Testing Workflow.

In Vitro Hemolysis Assay

This assay is used to determine the hemolytic potential of a substance on red blood cells.





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In Vitro Hemolysis Assay Workflow.



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